(20S)-17,20-dihydroxypregn-4-en-3-one

Vue d'ensemble

Description

(20S)-17,20-dihydroxypregn-4-en-3-one is a steroidal compound with the molecular formula C21H32O3. It is a metabolite of progesterone and plays a significant role in various biological processes.

Applications De Recherche Scientifique

Biological Role and Mechanism of Action

(20S)-17,20-dihydroxypregn-4-en-3-one is primarily involved in the biosynthesis and metabolism of steroid hormones. It acts as a metabolite of progesterone and plays a crucial role in reproductive functions by influencing hormonal balances and gene expression related to reproduction. The compound interacts with steroid receptors, suggesting its potential to modulate reproductive processes .

Key Functions:

- Hormonal Regulation : It is involved in maintaining progesterone levels during pregnancy and plays a role in the induction of the preovulatory luteinizing hormone surge .

- Spermatogenesis : In teleost fish, it has been shown to induce oocyte maturation and spermiation, enhancing sperm motility and acting as a pheromone .

Steroid Hormone Biosynthesis Studies

Research on this compound has focused on its interactions with enzymes involved in steroid metabolism. It serves as a critical tool for studying the biosynthetic pathways of steroid hormones and their regulatory mechanisms .

Endocrine Disruption Studies

The compound has been studied for its role in environmental endocrine disruption, particularly in aquatic organisms. Its effects on fish reproduction and development have raised concerns about the impact of progestins in aquatic ecosystems .

Therapeutic Uses

There is ongoing research into the therapeutic potential of this compound as a progestin. Its weaker biological activity compared to other progestins suggests that it may be useful in specific hormonal therapies, particularly for conditions related to reproductive health .

Synthesis and Modification

The compound can be synthesized through various chemical methods, including biotransformation using recombinant yeasts. This opens avenues for developing derivatives with enhanced biological activity or specificity for therapeutic applications .

Case Studies

Mécanisme D'action

Target of Action

It is known to be a metabolite in mice , suggesting that it may interact with various enzymes and receptors in the body.

Mode of Action

One source mentions an enzyme that catalyzes a reaction involving 17alpha,20alpha-dihydroxypregn-4-en-3-one . This enzyme converts 17alpha,20alpha-dihydroxypregn-4-en-3-one and NAD(P)+ into 17alpha-hydroxyprogesterone, NAD(P)H, and H+ . This suggests that the compound may play a role in the biosynthesis of steroid hormones.

Biochemical Pathways

Given its conversion into 17alpha-hydroxyprogesterone , it may be involved in the progesterone biosynthesis pathway. Progesterone is a key hormone in the regulation of the menstrual cycle and pregnancy.

Result of Action

Its involvement in the conversion to 17alpha-hydroxyprogesterone suggests it may influence the levels of this hormone, potentially affecting processes regulated by progesterone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one typically involves the hydroxylation of pregn-4-en-3-one derivatives. One common method includes the use of microbial transformation, where specific microorganisms are employed to introduce hydroxyl groups at the desired positions on the steroid nucleus. Chemical synthesis can also be achieved through multi-step organic reactions, starting from readily available steroid precursors .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological processes due to the specificity and efficiency of microbial enzymes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product. The use of genetically engineered microorganisms has further enhanced the production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(20S)-17,20-dihydroxypregn-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 17-keto or 20-keto derivatives, while reduction can produce deoxy compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

(20S)-20-hydroxypregn-4-en-3-one: Another hydroxylated pregnane derivative with similar structural features but different biological activities.

17α,20α-Dihydroxypregn-4-en-3-one: A stereoisomer with hydroxyl groups at the same positions but different spatial orientation, leading to distinct biological properties.

Uniqueness

(20S)-17,20-dihydroxypregn-4-en-3-one is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereochemistry is crucial for its role in steroid biosynthesis and its potential therapeutic applications .

Activité Biologique

(20S)-17,20-dihydroxypregn-4-en-3-one, a steroidal compound with the molecular formula C21H32O3, is a significant metabolite of progesterone. This compound is involved in various biological processes and has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings.

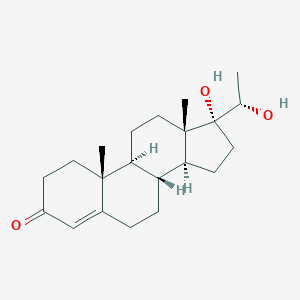

Chemical Structure and Properties

- Molecular Formula : C21H32O3

- CAS Number : 652-69-7

- Structural Characteristics : The compound features hydroxyl groups at the 17th and 20th positions and a double bond between the 4th and 5th carbon atoms.

This compound acts through several biochemical pathways:

- Enzymatic Conversion : It is metabolized into 17alpha-hydroxyprogesterone via the action of specific enzymes such as 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD) .

- Hormonal Regulation : The compound influences hormonal pathways by interacting with steroid hormone receptors, modulating gene expression related to metabolic processes, immune response, and cellular growth .

Biological Activities

Research has highlighted multiple biological activities associated with this compound:

1. Hormonal Activities

- Progestin Activity : It exhibits progestational effects similar to progesterone, playing a role in reproductive physiology .

- Maturation-Inducing Steroid : In teleost fish, it is recognized as a maturation-inducing steroid that triggers oocyte maturation .

2. Therapeutic Applications

Studies have explored its potential in:

- Hormone Replacement Therapy : Due to its progestational properties, it may be useful in treating hormonal imbalances .

- Cancer Research : Investigations into its cytotoxic effects against cancer cell lines have shown promise .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (20R)-17,20-dihydroxypregn-4-en-3-one | Similar progestin activity | Different stereochemistry affecting binding |

| 17α,20α-Dihydroxypregn-4-en-3-one | Similar metabolic pathways | Distinct spatial orientation influencing action |

| 17α-Hydroxyprogesterone | Primary metabolite in progesterone metabolism | Key role in pregnancy hormone regulation |

Case Studies and Research Findings

- Teleost Oocyte Maturation : A study demonstrated that this compound significantly induced germinal vesicle breakdown (GVBD) in spotted seatrout oocytes at low concentrations (1 ng/ml), highlighting its potency as a maturation-inducing steroid .

- Hormonal Fluctuations During Pregnancy : Research indicated that levels of this compound fluctuate during pregnancy and labor stages, suggesting its critical role in reproductive physiology .

- Cytotoxicity Studies : Investigations into the compound's effects on various cancer cell lines revealed significant cytotoxicity, indicating potential as an anti-cancer agent .

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASCESDECGBIBB-HNXXTFFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331485 | |

| Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

652-69-7 | |

| Record name | 17,20α-Dihydroxy-4-pregnen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 17α,20α-Dihydroxypregn-4-en-3-one in sheep pregnancy?

A: 17α,20α-Dihydroxypregn-4-en-3-one plays a crucial role in initiating parturition in sheep. Research indicates that its concentration significantly increases in both maternal and fetal circulation as parturition approaches. [, , ] This surge is particularly notable in the maternal utero-ovarian vein, suggesting a localized production and effect. []

Q2: What is the connection between fetal glucocorticoids and 17α,20α-Dihydroxypregn-4-en-3-one production?

A: Research strongly suggests that fetal glucocorticoids play a key role in regulating 17α,20α-Dihydroxypregn-4-en-3-one production. Administering dexamethasone, a synthetic glucocorticoid, to fetal goats triggered labor and mirrored the hormonal changes seen in natural labor, including increased 17α,20α-Dihydroxypregn-4-en-3-one and decreased progesterone levels. [] This effect is linked to the induction or activation of a placental enzyme, 17α-hydroxylase, which facilitates the conversion of progesterone to 17α,20α-Dihydroxypregn-4-en-3-one. [, ]

Q3: How does 17α,20α-Dihydroxypregn-4-en-3-one differ between the mother and the fetus?

A: Interestingly, while fetal progesterone levels remain low, fetal 17α,20α-Dihydroxypregn-4-en-3-one levels are comparable to those found in the maternal utero-ovarian vein. [] This suggests a potential role for this compound in fetal development or preparation for birth, independent of progesterone.

Q4: What are the research implications of understanding 17α,20α-Dihydroxypregn-4-en-3-one production?

A: Further research into the precise mechanisms of action of 17α,20α-Dihydroxypregn-4-en-3-one, particularly its interaction with receptors and downstream effects, could provide valuable insights into the complexities of parturition. [] This knowledge could pave the way for developing novel therapeutic interventions for pregnancy complications related to preterm labor or labor induction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.